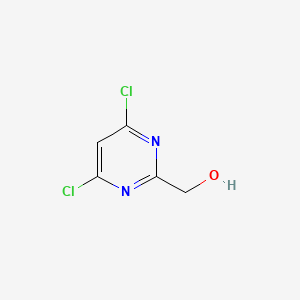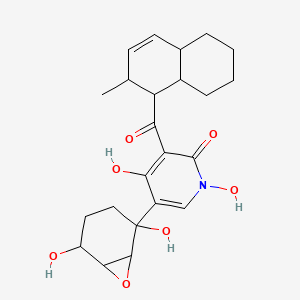
2,3-Methylenedioxymethcathinone (hydrochloride)
Übersicht
Beschreibung
2,3-Methylenedioxymethcathinone (hydrochloride) is an analytical reference standard categorized as a cathinone . It is regulated as a Schedule I compound in the United States . This compound is intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of 2,3-Methylenedioxymethcathinone (hydrochloride) is C11H13NO3 • HCl . The InChI code is InChI=1S/C11H13NO3.ClH/c1-7(12-2)10(13)8-4-3-5-9-11(8)15-6-14-9;/h3-5,7,12H,6H2,1-2H3;1H .Physical And Chemical Properties Analysis
2,3-Methylenedioxymethcathinone (hydrochloride) is a crystalline solid . It has a formula weight of 243.7 . It is soluble in DMF (10 mg/ml), DMSO (20 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2, 10 mg/ml) .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Psychoactive Effects
- Monoamine Transporter Interactions : Methylone (2,3-methylenedioxymethcathinone) acts on monoaminergic systems, resembling MDMA (3,4-methylenedioxymethamphetamine), mainly affecting the serotonin system. Its subjective effects exhibit subtle differences compared to MDMA, and risks common to MDMA cannot be excluded due to similarities between these substances (Bossong, Van Dijk, & Niesink, 2005).
- Pharmacokinetics and Locomotor Activity : In rats, oral administration of methylone induced a dose-dependent increase in locomotor activity. The plasma concentrations after intravenous administration were described by a two-compartment model, and the drug showed access to the central nervous system (López-Arnau et al., 2013).
Metabolomic Impact and Hepatotoxicity
- Hepatocyte Metabolomics : In primary mouse hepatocytes, subtoxic concentrations of methylone caused profound changes in several biochemical pathways, suggesting adaptations in energy production processes, cellular antioxidant defenses, and hepatic enzymes. This response reflects the activation of protective mechanisms to restore cellular homeostasis (Araújo et al., 2019).
Neurobiological Effects
- Effects on Brain Temperature : Exposure to methylone under conditions similar to human drug use does not lead to profound elevations in brain temperature and sustained vasoconstriction, which are critical factors associated with MDMA toxicity (Kiyatkin et al., 2015).
Crystal Structure and IR Spectrum Analysis
- Crystal Structure Analysis : The Hirshfeld surfaces analysis of crystalline methylone hydrochloride was performed to analyze intermolecular interactions and study the formation of the NH2+–Cl− salt fragment in its crystal. This study aids in forensic-medical examination by providing detailed IR spectrum analysis (Minaeva et al., 2023).
Metabolism and Pharmacokinetics
- In Vitro Metabolism Studies : Methylone's primary metabolizing enzyme was identified as CYP2D6, with minor contributions from CYP1A2, CYP2B6, and CYP2C19. The study also found that methylone is a mechanism-based inhibitor of CYP2D6 (Pedersen, Petersen, & Linnet, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-4-yl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-7(12-2)10(13)8-4-3-5-9-11(8)15-6-14-9;/h3-5,7,12H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEXNJVGLIHORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C2C(=CC=C1)OCO2)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601344677 | |
| Record name | 2,3-Methylenedioxymethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601344677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Methylenedioxymethcathinone (hydrochloride) | |
CAS RN |
1797884-10-6 | |
| Record name | 2,3-Methylenedioxymethcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797884106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Methylenedioxymethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601344677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-METHYLENEDIOXYMETHCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAR68XE9AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2H-Pyrrolo[2,3-f]benzothiazole](/img/structure/B594061.png)

